molecular formula C21H27Cl2NO B1424017 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219972-17-4

4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1424017
CAS No.: 1219972-17-4
M. Wt: 380.3 g/mol
InChI Key: CEYLFRUEEKYYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is a piperidine derivative characterized by a phenoxy-methyl group substituted at the 4-position of the piperidine ring. The phenoxy group is further modified with a 2-chloro substituent and a bulky 1-methyl-1-phenylethyl (tert-phenylethyl) group at the 4-position of the aromatic ring. The hydrochloride salt enhances its aqueous solubility, a common feature in pharmacologically active compounds to improve bioavailability.

Properties

IUPAC Name

4-[[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.ClH/c1-21(2,17-6-4-3-5-7-17)18-8-9-20(19(22)14-18)24-15-16-10-12-23-13-11-16;/h3-9,14,16,23H,10-13,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYLFRUEEKYYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNCC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Chlorinated Phenol Derivative

  • Starting Material: 2-Chlorophenol derivatives are typically synthesized via chlorination of phenol or chlorination of phenol precursors.
  • Method: Electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to selectively chlorinate the phenol at the 2-position, yielding 2-chlorophenol.

Step 2: Introduction of the 1-Methyl-1-phenylethyl Group

  • Reagents: A suitable benzyl or phenylethyl derivative, such as benzyl chloride or phenylethyl halides.
  • Method: Friedel-Crafts alkylation or nucleophilic substitution to attach the 1-methyl-1-phenylethyl group onto the phenol or its derivative, producing the substituted phenoxy intermediate.

Step 3: Etherification to Form the Phenoxy Linkage

  • Reagents: Alkyl halides or activated phenols, possibly in the presence of a base such as potassium carbonate or sodium hydride.
  • Method: Nucleophilic substitution of phenolate ions with appropriate alkyl halides to form the ether linkage, connecting the phenoxy group to the methyl-phenylethyl substituent.

Step 4: Alkylation of Piperidine

  • Starting Material: Piperidine or its derivatives.
  • Method: Alkylation of piperidine with the phenoxy-methyl intermediate, often via nucleophilic substitution reactions, to attach the phenoxy-methyl group to the piperidine ring.

Step 5: Final Salt Formation

  • Reagent: Hydrochloric acid (HCl).
  • Method: The free base is reacted with HCl in a suitable solvent (e.g., ethanol or methanol) to produce the hydrochloride salt, which enhances stability and solubility.

Representative Reaction Scheme

Phenol derivative (chlorinated) 
   → Alkylation with phenylethyl halide 
   → Etherification to form phenoxy linkage 
   → Nucleophilic substitution with piperidine 
   → Salt formation with HCl

Data Table: Summary of Key Reaction Conditions and Precursors

Step Starting Material Reagents Conditions Key Features
1 2-Chlorophenol Chlorinating agents (Cl₂, NCS) Room temp, controlled Selective chlorination at ortho position
2 Phenol derivative Benzyl halide (e.g., benzyl chloride) Reflux, base (K₂CO₃) Alkylation to introduce phenylethyl group
3 Phenoxy intermediate Alkyl halide Reflux, base Ether formation via nucleophilic substitution
4 Piperidine Phenoxy-methyl intermediate Reflux, base Nucleophilic substitution to attach piperidine ring
5 Free base HCl Room temp Salt formation to obtain hydrochloride

Notes on Optimization and Purification

  • Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and selectivity.
  • Purification typically involves recrystallization, chromatography, or extraction techniques to isolate pure intermediates and final product.
  • Characterization of intermediates and final product is performed via NMR, MS, IR, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s phenoxy-methyl-piperidine framework undergoes oxidation under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductsNotes
Phenoxy Group Oxidation KMnO₄ (acidic) or CrO₃Formation of quinone derivatives or ketonesSteric hindrance from the 1-methyl-1-phenylethyl group may limit reactivity at the 4-position.
Piperidine Ring Oxidation H₂O₂, mCPBAN-Oxide formationThe hydrochloride salt’s protonated amine reduces susceptibility to oxidation.

Example :
Under acidic KMnO₄, the phenoxy group oxidizes to a ketone, while the piperidine ring remains intact due to steric protection from the methyl-phenylethyl group.

Reduction Reactions

The chlorine substituent and aromatic system are primary reduction targets:

Reaction TypeReagents/ConditionsProducts
Aromatic Ring Hydrogenation H₂, Pd/CPartially saturated cyclohexane derivatives
Chlorine Reduction LiAlH₄, H₂/NiReplacement of Cl with H or other nucleophiles

Mechanistic Insight :
Catalytic hydrogenation selectively reduces the aromatic ring’s electron-rich regions, while the bulky 1-methyl-1-phenylethyl group directs reduction to less hindered positions .

Nucleophilic Substitution

The chlorine atom on the phenoxy group participates in substitution reactions:

Reaction TypeReagents/ConditionsProducts
SNAr (Aromatic Substitution) NaOH (aq), heatReplacement of Cl with -OH, -OR, or -NR₂
Alkylation/Acylation Alkyl halides, acyl chloridesFunctionalized piperidine derivatives

Key Limitation :
The electron-withdrawing effect of the phenoxy oxygen enhances Cl’s leaving ability, but steric hindrance from the 1-methyl-1-phenylethyl group reduces reaction rates .

Hydrolysis Reactions

The ether linkage and hydrochloride salt enable hydrolysis under specific conditions:

Reaction TypeReagents/ConditionsProducts
Acidic Hydrolysis HCl (conc.), heatCleavage to phenol and piperidine fragments
Basic Hydrolysis NaOH, H₂ODeprotonation of the piperidine amine, ether cleavage

Example :
In 6M HCl at 100°C, the ether bond breaks, yielding 2-chloro-4-(1-methyl-1-phenylethyl)phenol and methylpiperidine.

Acid-Base Reactions

The hydrochloride salt’s ionic nature influences solubility and reactivity:

Reaction TypeReagents/ConditionsOutcome
Deprotonation NaOH, K₂CO₃Free base formation (enhanced nucleophilicity)
Salt Formation HCl, H₂SO₄Stabilization of the piperidine amine

Application :
Deprotonation with K₂CO₃ in ethanol liberates the free amine, enabling further alkylation or acylation .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique behaviors:

CompoundKey DifferenceReactivity Profile
4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride Lacks methyl linkerHigher steric hindrance reduces substitution rates compared to the target compound.
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride Piperidine substitution positionAltered regioselectivity in oxidation and hydrogenation.

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is in the field of medicinal chemistry. Researchers are investigating its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of various piperidine derivatives, including this compound. The results indicated that modifications to the piperidine structure could enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of other pharmaceutical agents. The presence of both a piperidine ring and a chlorinated aromatic moiety allows for further chemical modifications that can lead to the development of novel drugs.

Case Study: Synthesis Pathways

Research documented in Synthetic Communications outlined several synthetic routes for producing derivatives of this compound, emphasizing its utility in creating more complex molecules with potential therapeutic effects .

Neuropharmacology Studies

Given its structural attributes, this compound is also being studied for its neuropharmacological effects. Its interaction with neurotransmitter systems could provide insights into the mechanisms underlying various neurological disorders.

Case Study: Receptor Binding Studies

A recent investigation into receptor binding affinities demonstrated that this compound exhibits selective binding to dopamine receptors, which may have implications for developing treatments for disorders such as schizophrenia .

Biological Activity

4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride, with the CAS number 1219972-17-4, is a synthetic compound that has gained attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H27Cl2NO. It has a molecular weight of 380.35 g/mol. The compound features a piperidine ring substituted with a chlorophenyl ether moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC21H27Cl2NO
Molecular Weight380.35 g/mol
CAS Number1219972-17-4
Physical StateSolid
SolubilitySoluble in water

Research indicates that this compound may act as a modulator of various neurotransmitter systems, particularly through interaction with serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds suggests potential effects on mood regulation and cognitive functions.

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. The compound was shown to significantly reduce immobility time in the forced swim test, indicating increased locomotor activity and potential antidepressant properties .

Neuroprotective Properties

In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and a reduction in reactive oxygen species (ROS) levels .

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the effects of various doses of the compound over four weeks. Results indicated that higher doses (10 mg/kg) led to a significant reduction in depressive-like behaviors compared to the control group .

Study 2: Neuroprotection in Alzheimer's Disease Models

In another investigation, the compound was administered to transgenic mice models of Alzheimer's disease. The results showed a marked improvement in cognitive functions as assessed by memory tests, alongside a reduction in amyloid-beta plaque formation .

Comparison with Similar Compounds

3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine Hydrochloride (CAS: 1219963-88-8)

  • Structural Differences: The substituent is attached at the 3-position of the piperidine ring instead of the 4-position. A two-carbon ethyl chain links the phenoxy group to the piperidine, compared to the methyl linker in the target compound. The phenoxy group retains the 4-(1-methyl-1-phenylethyl) substituent but lacks the 2-chloro group present in the target compound.
  • Physicochemical Properties :
    • Molecular weight: 359.9 g/mol (vs. an estimated ~370–380 g/mol for the target compound, assuming similar substituents).
    • The ethyl chain may increase flexibility and reduce steric hindrance compared to the methyl linker.
  • Synthesis :
    • Likely involves nucleophilic substitution or coupling reactions, similar to methods described for ethyl 4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxylate .

4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine Hydrochloride (CAS: 1289387-33-2)

  • Structural Differences: The aromatic ring has 2-chloro and 6-fluoro substituents instead of 2-chloro and 4-tert-phenylethyl. The phenoxy group is replaced with a benzyloxy-methyl group.
  • Physicochemical Properties: Molecular formula: C₁₄H₁₈ClFNO·HCl (exact weight unspecified). The fluorine atom may enhance metabolic stability and electron-withdrawing effects compared to the tert-phenylethyl group.
  • Pharmacological Potential: Fluorinated aromatic rings are common in CNS drugs (e.g., paroxetine), suggesting possible serotonin reuptake inhibition or similar mechanisms .

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

  • Structural Differences: The substituent is a diphenylmethoxy group rather than a substituted phenoxy-methyl group. Lacks halogen atoms or bulky alkyl chains.
  • Physicochemical Properties :
    • Molecular weight: 303.83 g/mol (significantly lower than the target compound).
    • Higher symmetry and rigidity due to the diphenylmethoxy group may reduce solubility compared to the target compound .
  • Toxicity :
    • Classified as acutely harmful, with delayed effects upon exposure .

Paroxetine Hydrochloride (CAS: 78246-49-8)

  • Structural Differences: Contains a benzodioxol group and 4-fluorophenyl substituent on the piperidine ring. No chlorine or tert-phenylethyl groups.
  • Pharmacological Activity :
    • A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety disorders.
    • The benzodioxol group contributes to its binding affinity for serotonin transporters .
  • Physicochemical Properties :
    • Molecular weight: 365.83 g/mol (anhydrous form).
    • Higher water solubility due to the hydrochloride salt and polar functional groups.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Use inert solvents like dichloromethane (as in ) and controlled stoichiometry. Monitor reaction progress via TLC or HPLC.
  • Purification : Employ column chromatography ( ) or recrystallization using solvents with polarity matched to the compound’s solubility profile ().
  • Yield Enhancement : Adjust reaction temperature and time based on stability data (). For example, prolonged heating may degrade sensitive functional groups like the phenoxy moiety.
  • Purity Validation : Confirm purity via HPLC (≥98%, as in ) and characterize intermediates using NMR and mass spectrometry .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., phenoxy and piperidine groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C21H25Cl2NO) and isotopic patterns.
  • HPLC with UV Detection : Assess purity and detect impurities ( ).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., 1-methyl-1-phenylethyl group) .

Q. How should stability studies be designed under varying storage conditions?

Methodological Answer:

  • Storage Parameters : Test stability at 4°C, -20°C, and room temperature (RT) in airtight, light-protected containers ().
  • Degradation Analysis : Use accelerated stability testing (e.g., 40°C/75% relative humidity) and monitor via HPLC for decomposition products ().
  • Light Sensitivity : Expose to UV/visible light and quantify photodegradation products ().
  • Recommendations : Store at -20°C in desiccated conditions for long-term stability .

Advanced Research Questions

Q. How can contradictory data on biological activity across assays be resolved?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. receptor-binding assays). For example, NMDA receptor antagonism ( ) may require both electrophysiology and calcium flux assays.
  • Buffer Compatibility : Test compound solubility and stability in assay buffers (e.g., pH 4.6–7.4, as in ).
  • Metabolite Interference : Screen for metabolites using LC-MS () to rule out off-target effects.
  • Replication : Repeat experiments in independent labs to confirm reproducibility .

Q. What strategies determine receptor subtype specificity (e.g., NMDA or NCX3)?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-MK-801 for NMDA receptors) to measure IC50 values ( ).
  • Knockout Models : Test activity in cell lines lacking specific receptor subunits (e.g., NR2B-deficient neurons).
  • Molecular Docking : Model interactions with receptor structures (e.g., NMDA’s glycine-binding site) to predict binding affinities.
  • Cross-Reactivity Screening : Evaluate against related targets (e.g., NCX3 in ) using selectivity panels .

Q. How can environmental impact and biodegradation pathways be evaluated?

Methodological Answer:

  • Ecotoxicity Testing : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to assess acute toxicity (referenced in ).
  • Biodegradation Studies : Conduct OECD 301B (CO2 evolution) tests to measure mineralization rates.
  • Soil Mobility : Perform column leaching experiments to evaluate adsorption coefficients (Koc) ().
  • Metabolite Profiling : Identify breakdown products via LC-MS/MS and assess their persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.